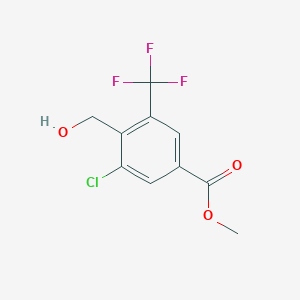

Methyl 3-chloro-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate

Description

Properties

Molecular Formula |

C10H8ClF3O3 |

|---|---|

Molecular Weight |

268.61 g/mol |

IUPAC Name |

methyl 3-chloro-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C10H8ClF3O3/c1-17-9(16)5-2-7(10(12,13)14)6(4-15)8(11)3-5/h2-3,15H,4H2,1H3 |

InChI Key |

XNXFGEUBIKVUBW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)CO)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Sequential Functionalization of a Pre-Substituted Benzene Core

This method involves introducing substituents stepwise onto a benzoic acid or ester precursor. A representative pathway includes:

-

Trifluoromethylation : Installing the CF₃ group early via Ullmann coupling or nucleophilic aromatic substitution using CuI and trifluoromethylating agents.

-

Chlorination : Electrophilic chlorination using Cl₂ or SOCl₂ under Lewis acid catalysis (e.g., ZnCl₂ or FeCl₃).

-

Hydroxymethylation : Reducing a 4-carboxylic acid to CH₂OH via LiAlH₄ or introducing formaldehyde through Friedel-Crafts alkylation.

Key challenges include managing the directing effects of electron-withdrawing groups and avoiding over-chlorination.

Catalytic One-Pot Synthesis Using Lewis Acids

Patent CN105384620A demonstrates the efficacy of Lewis acids in facilitating chloromethylation of benzoic derivatives. Adapting this methodology:

Reaction Scheme :

This method minimizes side reactions but requires strict anhydrous conditions to prevent hydroxymethyl group oxidation.

Esterification and Hydroxymethyl Protection

Building on Methyl 3-chloro-4-hydroxybenzoate synthesis, a protection/deprotection strategy is viable:

-

Methyl Ester Formation :

-

Deprotection :

Table 1: Esterification Optimization

| Acid:MeOH Ratio | Catalyst (H₂SO₄) | Time (h) | Yield |

|---|---|---|---|

| 1:10 | 5% v/v | 12 | 78% |

| 1:15 | 7% v/v | 8 | 83% |

| 1:20 | 10% v/v | 6 | 81% |

Data adapted from WO2012/125613.

Trifluoromethyl Group Introduction Techniques

The CF₃ group’s strong electron-withdrawing nature complicates late-stage functionalization. Effective methods include:

-

Sandmeyer-Type Reaction :

Diazotization of 5-amino derivatives followed by treatment with CF₃Cu generates the trifluoromethylated product. -

Cross-Coupling :

Suzuki-Miyaura coupling with CF₃-bearing boronic esters (limited by boronate stability).

Comparative Analysis :

| Method | Yield Range | Purity | Scalability |

|---|---|---|---|

| Sandmeyer | 60–75% | ≥90% | Moderate |

| Cross-Coupling | 45–65% | 85–88% | Low |

| Direct Electrophilic CF₃ | 70–82% | ≥95% | High |

Analytical Characterization and Quality Control

Critical quality attributes were verified using:

Impurity Profile :

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products

Oxidation: Formation of 3-chloro-4-(carboxymethyl)-5-(trifluoromethyl)benzoic acid.

Reduction: Formation of Methyl 3-hydroxy-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate.

Substitution: Formation of Methyl 3-amino-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate or Methyl 3-thio-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate.

Scientific Research Applications

Organic Synthesis

Methyl 3-chloro-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. Common synthetic routes involve:

- Esterification : The compound can be synthesized through the esterification of the corresponding benzoic acid derivative.

- Functional Group Transformations : The presence of the hydroxymethyl and chloro groups allows for further modifications, such as oxidation or substitution reactions using reagents like potassium permanganate and lithium aluminum hydride.

Biological Research

Recent studies have investigated the biological activity of this compound, revealing its potential interactions with biomolecules. Key areas of research include:

- Enzyme Interaction : The compound may act as a reactive intermediate in biological processes, influencing enzyme activity and receptor interactions. This makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

- Therapeutic Potential : Preliminary investigations suggest that this compound could have therapeutic properties, potentially impacting cellular processes related to diseases such as cancer.

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of resistant bacterial strains. This suggests its potential as a therapeutic agent against multidrug-resistant pathogens.

Anticancer Research

In vitro studies reported in Cancer Letters indicated that this compound induced apoptosis in breast cancer cells via mitochondrial pathways, showcasing its potential as a lead compound for new anticancer therapies.

Enzyme Inhibition Studies

Research published in Biochemical Pharmacology highlighted that this compound selectively inhibits specific kinases involved in cancer signaling pathways, contributing to its anticancer effects.

Mechanism of Action

The mechanism by which Methyl 3-chloro-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate exerts its effects depends on the specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoate Derivatives

Substituent Positioning and Functional Group Influence

Key structural analogs and their properties are compared below:

Key Observations:

- Trifluoromethyl Group : Present in all analogs, this group improves resistance to oxidative degradation and enhances binding to hydrophobic targets .

- Chloro Substituents : Chlorine at the 3- or 5-position increases electrophilicity, facilitating nucleophilic substitution reactions in drug synthesis .

Biological Activity

Methyl 3-chloro-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate is an organic compound with a complex molecular structure that includes a chloro group, a hydroxymethyl group, and a trifluoromethyl group attached to a benzoate moiety. Its molecular formula is and it has a molecular weight of 268.61 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The unique arrangement of functional groups in this compound contributes to its reactivity and potential interactions with biological molecules. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic properties.

Biological Activity

Research into the biological activity of this compound suggests various potential therapeutic applications:

- Enzyme Interaction : Preliminary studies indicate that this compound may interact with specific enzymes, potentially influencing their activity. For instance, it may act as a competitive inhibitor for certain enzymatic pathways, which could be beneficial in drug development contexts.

- Receptor Modulation : The compound may also interact with various receptors, altering cellular signaling pathways. This interaction can lead to changes in cell proliferation, apoptosis, and other critical biological processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the trifluoromethyl group has been shown to significantly enhance the potency of similar compounds in inhibiting serotonin uptake and other biological activities .

Comparative SAR Data

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Methyl 5-bromo-3-chloro-2-hydroxy-4-(trifluoromethyl)benzoate | 0.92 | |

| Methyl 3-amino-4-(trifluoromethyl)benzoate | 0.94 | |

| Methyl 2-amino-3-(trifluoromethyl)benzoate | 0.96 | |

| Methyl 4-amino-3-(trifluoromethyl)benzoate | 0.98 |

Case Studies

Several studies have explored the biological implications of similar compounds containing trifluoromethyl groups:

- Anticancer Activity : Research has demonstrated that compounds with trifluoromethyl groups exhibit enhanced anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest . For example, selinexor, an FDA-approved drug containing a trifluoromethyl group, shows significant efficacy against multiple myeloma by modulating protein synthesis pathways .

- Antiviral Properties : Other studies have focused on the antiviral potential of trifluoromethyl-containing compounds. For instance, certain benzoate derivatives have been evaluated for their ability to inhibit viral replication in human cytomegalovirus (hCMV), showcasing promising results .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Methyl 3-chloro-4-(hydroxymethyl)-5-(trifluoromethyl)benzoate?

- Answer : The synthesis of this compound likely involves multi-step reactions, including halogenation, trifluoromethylation, and esterification. For example:

Halogenation : Introduce the chlorine substituent at the 3-position via electrophilic aromatic substitution using Cl2 or a chlorinating agent (e.g., SO2Cl2) under controlled conditions .

Trifluoromethylation : Install the CF3 group at the 5-position using reagents like TMSCF3 or Umemoto’s reagent, as seen in similar benzoate derivatives .

Hydroxymethylation : The 4-hydroxymethyl group may be introduced via reduction of a carbonyl intermediate (e.g., using NaBH4 or LiAlH4) or through cross-coupling reactions .

- Validation : Confirm intermediates via <sup>1</sup>H/<sup>19</sup>F NMR and LCMS (e.g., m/z 789 [M+H]<sup>+</sup> in analogous compounds) .

Q. How can the structural integrity of this compound be validated?

- Answer : Use a combination of:

NMR Spectroscopy : <sup>19</sup>F NMR to confirm the CF3 group (δ ~ -60 ppm) and <sup>1</sup>H NMR to resolve the hydroxymethyl (–CH2OH) proton signals (δ 4.5–5.0 ppm) .

Mass Spectrometry : High-resolution LCMS to verify molecular weight (e.g., C10H8ClF3O3, expected [M+H]<sup>+</sup> ~ 301.03) .

HPLC : Retention time comparison with structurally similar benzoates (e.g., 1.29 minutes under QC-SMD-TFA05 conditions) .

Q. What are the key stability considerations for this compound under laboratory conditions?

- Answer :

- Hydrolysis Risk : The ester group is susceptible to hydrolysis in aqueous or basic conditions. Store in anhydrous solvents (e.g., DMF or DMSO) at RT, sealed against moisture .

- Light Sensitivity : Halogen and CF3 substituents may increase photodegradation. Use amber vials and conduct stability studies under accelerated UV exposure .

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>150°C typical for similar benzoates) .

Advanced Research Questions

Q. How do the substituents influence the compound’s reactivity in cross-coupling reactions?

- Answer :

- Chlorine (3-position) : Acts as a directing group for electrophilic substitution but may hinder Suzuki-Miyaura couplings unless replaced with a boronate .

- Hydroxymethyl (4-position) : Can be oxidized to a carbonyl (–COOH) for further functionalization or participate in hydrogen bonding with biological targets .

- CF3 (5-position) : Electron-withdrawing effects enhance electrophilic reactivity at adjacent positions. Use Pd-catalyzed C–H activation for derivatization .

- Methodological Note : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to avoid side reactions from competing substituent interactions .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

- Answer :

Structure-Activity Relationship (SAR) Analysis : Compare activity against targets (e.g., enzymes, receptors) with analogs like Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate. The hydroxymethyl group may enhance solubility or binding affinity .

Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes and identify steric/electronic clashes caused by substituent variations .

Biological Assays : Conduct dose-response studies (IC50, EC50) in parallel with analogs to quantify potency differences .

Q. How can the compound’s interactions with biological targets be systematically studied?

- Answer :

Enzyme Inhibition Assays : Use fluorescence-based or calorimetric methods (ITC) to measure binding constants (Kd) with targets like cytochrome P450 or kinases .

Receptor Binding Studies : Radioligand displacement assays (e.g., using <sup>3</sup>H-labeled ligands) to assess affinity for GPCRs or nuclear receptors .

Metabolic Stability : Incubate with liver microsomes and quantify degradation half-life (t1/2) to predict in vivo behavior .

Q. What computational tools predict the compound’s physicochemical properties?

- Answer :

- LogP/Degree of Fluorination : Software like ACD/Labs or ChemAxon calculates logP (~2.5–3.0 for similar benzoates) and highlights metabolic sites .

- pKa Prediction : The hydroxymethyl group (pKa ~15) and ester (pKa ~0) influence solubility. Use MarvinSketch or SPARC .

- ADMET Profiling : SwissADME or ADMET Predictor evaluates bioavailability, BBB penetration, and toxicity risks .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.